![molecular formula C19H15Cl2NO3 B4134814 5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide](/img/structure/B4134814.png)
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
Overview
Description
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide, commonly known as DCF, is a synthetic compound that belongs to the class of furan-2-carboxamides. It is widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
DCF exerts its therapeutic effects by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DCF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
DCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DCF also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has potential toxic effects, and its safety profile in humans is not well established.
Future Directions
There are several future directions for research on DCF. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of DCF in humans, and to establish optimal dosing regimens for its potential therapeutic use.
Scientific Research Applications
DCF has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DCF has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain caused by nerve damage.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-15(19(23)22-13-4-6-14(24-2)7-5-13)10-18(25-11)12-3-8-16(20)17(21)9-12/h3-10H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBRKXAKRKZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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